molecular formula C15H11ClN2O B13027952 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B13027952
M. Wt: 270.71 g/mol
InChI Key: ALCRUIZUWUUJOV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents. One common method involves the slow addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) placed in an ice bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Scientific Research Applications

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and inhibitory applications compared to its analogs .

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C15H11ClN2O/c1-10-5-6-14-17-15(13(9-19)18(14)8-10)11-3-2-4-12(16)7-11/h2-9H,1H3

InChI Key

ALCRUIZUWUUJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)Cl)C=C1

Origin of Product

United States

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